molecular formula C9H8ClN5S B562766 Tizanidine-d4 CAS No. 1188331-19-2

Tizanidine-d4

Número de catálogo B562766
Número CAS: 1188331-19-2
Peso molecular: 257.732
Clave InChI: XFYDIVBRZNQMJC-KHORGVISSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tizanidine-d4 is a deuterated form of the muscle relaxant Tizanidine . It is used to treat muscle spasms caused by spinal cord injuries or multiple sclerosis . Tizanidine D4 works by blocking certain nerve signals that cause muscles to tense up, thereby relaxing the muscles and reducing pain and discomfort .


Synthesis Analysis

Tizanidine-loaded proniosomes (TZN-PN) were prepared by coacervation phase separation method . This method aimed at enhancing oral delivery and therapeutic activity .


Molecular Structure Analysis

The chemical formula of Tizanidine D4 is C9H8D4ClN5S . The molecular weight is 260.78 g/mol .


Chemical Reactions Analysis

Tizanidine is metabolized in the liver and excreted in the urine . The drug has a half-life of approximately 2.5 hours and is mainly eliminated through the renal route .


Physical And Chemical Properties Analysis

Tizanidine D4 is a white to off-white powder that is practically insoluble in water and soluble in methanol and ethanol .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug-Drug Interactions

Tizanidine, an alpha2-adrenergic receptor agonist, has been extensively studied for its pharmacokinetic properties, especially in relation to drug-drug interactions and the modulation of its systemic exposure. Physiologically based pharmacokinetic (PBPK) modeling, such as the Simcyp® platform, has been employed to evaluate the impact of CYP1A2 modulation on tizanidine exposure, demonstrating significant alterations in systemic exposure when co-administered with various CYP1A2 inhibitors or inducers, including competitive inhibitors like fluvoxamine and ciprofloxacin, a mechanism-based inhibitor like rofecoxib, and an inducer like rifampin. These findings highlight the sensitivity of tizanidine as a substrate for CYP1A2 and underscore the importance of considering potential drug-drug interactions in its clinical use, especially in scenarios involving cigarette smoking which can also impact its systemic exposure (Jogiraju et al., 2020).

Gastroprotective Effects

Research has indicated that tizanidine can enhance the analgesic and anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) while also mitigating their gastrointestinal side effects. In experimental models, tizanidine has been shown to significantly produce analgesic and anti-inflammatory effects and reduce the ulcerogenic effect of NSAIDs, suggesting a novel approach for treating nociceptive/inflammatory conditions with improved gastrointestinal tolerability of NSAIDs. This gastroprotective action is speculated to be mediated through the stimulation of gastric and central alpha2-adrenergic receptors, highlighting the potential of tizanidine and NSAID combination therapy (Jain et al., 2002).

Innovative Delivery Systems

Advancements in the formulation of tizanidine have led to the development of novel delivery systems aimed at enhancing its bioavailability and therapeutic efficacy. For instance, nanotransfersomes-loaded thermosensitive in situ gel for rectal delivery has been designed to bypass hepatic first-pass metabolism, exhibiting controlled drug release, enhanced bioavailability, and prolonged therapeutic effects. This formulation demonstrates the potential of nanotechnology in creating more effective drug delivery systems for tizanidine, offering a promising approach for the treatment of spasticity (Moawad et al., 2017).

Safety And Hazards

Tizanidine D4 is considered hazardous . It is contraindicated in patients with liver or kidney disease, as well as those with a history of hypotension or fainting . It may also interact with other medications, such as fluvoxamine, ciprofloxacin, and fluoroquinolones, so caution should be exercised when prescribing this drug .

Direcciones Futuras

Tizanidine D4 is an effective and well-tolerated muscle relaxant that can provide relief to patients with muscle spasms . Future research may focus on improving the delivery and absorption of the drug, as well as exploring its potential interactions with other medications .

Propiedades

IUPAC Name

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDIVBRZNQMJC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659273
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tizanidine-d4

CAS RN

1188331-19-2
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.